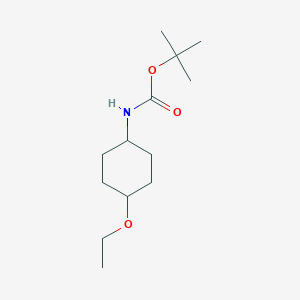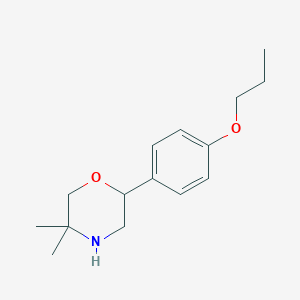![molecular formula C13H15BrF2O B13067340 2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene](/img/structure/B13067340.png)
2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene is an organic compound characterized by the presence of a bromine atom, a difluorocyclobutyl group, and a methoxy group attached to a dimethylbenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the difluorocyclobutyl group through a cycloaddition reaction. The methoxy group can be introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl-substituted benzene derivative.
Aplicaciones Científicas De Investigación
2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene involves its interaction with specific molecular targets. The bromine atom and difluorocyclobutyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also play a role in modulating the compound’s properties by affecting its electronic distribution and steric hindrance.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride: This compound shares the difluorocyclobutyl group and bromine atom but differs in the core structure.
2-Bromo-5-(trifluoromethyl)pyridine: Similar in having a bromine atom and a fluorinated group but with a different fluorinated substituent.
2-Bromo-3,5-difluoropyridine: Contains bromine and fluorine atoms but differs in the arrangement and type of fluorinated groups.
Uniqueness
2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene is unique due to the combination of its structural features, which confer specific reactivity and potential applications that are distinct from those of similar compounds. The presence of the difluorocyclobutyl group, in particular, provides unique steric and electronic properties that can be exploited in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C13H15BrF2O |
|---|---|
Peso molecular |
305.16 g/mol |
Nombre IUPAC |
2-bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene |
InChI |
InChI=1S/C13H15BrF2O/c1-8-3-11(4-9(2)12(8)14)17-7-10-5-13(15,16)6-10/h3-4,10H,5-7H2,1-2H3 |
Clave InChI |
UPSVZTZMRMABIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Br)C)OCC2CC(C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


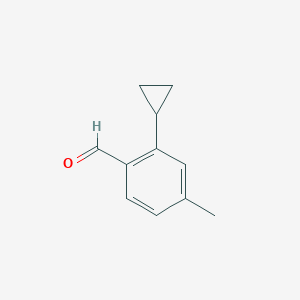
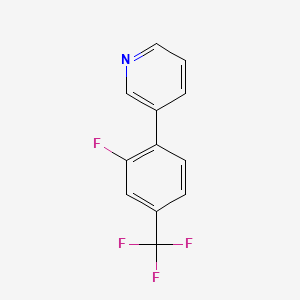

![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13067283.png)
![tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13067287.png)
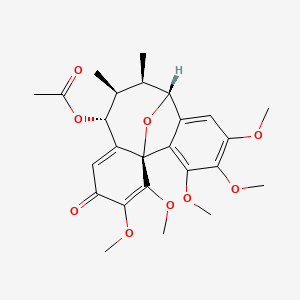
![4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067295.png)
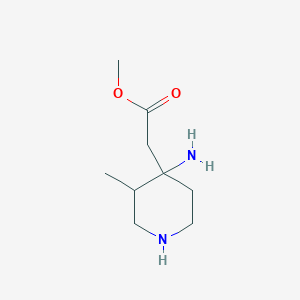
amine](/img/structure/B13067318.png)

